molecular formula C15H7Cl4N3O2S2 B2770761 2,5-dichloro-N-[3-(2,5-dichlorothiophene-3-amido)pyridin-4-yl]thiophene-3-carboxamide CAS No. 477485-37-3

2,5-dichloro-N-[3-(2,5-dichlorothiophene-3-amido)pyridin-4-yl]thiophene-3-carboxamide

Cat. No.: B2770761
CAS No.: 477485-37-3
M. Wt: 467.16
InChI Key: HSAZZCZXWQCBEE-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[3-(2,5-dichlorothiophene-3-amido)pyridin-4-yl]thiophene-3-carboxamide is a complex organic compound that features a thiophene ring system with multiple chlorine substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[3-(2,5-dichlorothiophene-3-amido)pyridin-4-yl]thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[3-(2,5-dichlorothiophene-3-amido)pyridin-4-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the chlorine atoms .

Mechanism of Action

The mechanism by which 2,5-dichloro-N-[3-(2,5-dichlorothiophene-3-amido)pyridin-4-yl]thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-[3-(2,5-dichlorothiophene-3-amido)pyridin-4-yl]thiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of both thiophene and pyridine rings. This structural complexity contributes to its diverse range of applications and potential biological activities .

Properties

IUPAC Name

2,5-dichloro-N-[3-[(2,5-dichlorothiophene-3-carbonyl)amino]pyridin-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl4N3O2S2/c16-10-3-6(12(18)25-10)14(23)21-8-1-2-20-5-9(8)22-15(24)7-4-11(17)26-13(7)19/h1-5H,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAZZCZXWQCBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1NC(=O)C2=C(SC(=C2)Cl)Cl)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl4N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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